8-Methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine
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Overview
Description
8-Methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a][1,8]naphthyridines.
Preparation Methods
The synthesis of 8-Methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine can be achieved through various methods. One efficient method involves the use of microwave-assisted synthesis, which offers advantages such as short reaction times, easy workup procedures, and high yields . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere .
Chemical Reactions Analysis
8-Methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus oxychloride for chlorination and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has shown promising antimicrobial activity and has been evaluated for its potential as an anti-inflammatory, anti-malarial, antioxidant, anti-HIV, anti-proliferative, anti-tumor, and anti-tuberculosis agent . Additionally, it has been used in molecular modeling studies to evaluate its binding interactions with target proteins .
Mechanism of Action
The mechanism of action of 8-Methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to target proteins and inhibit their function. This binding can result in various pharmacological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
8-Methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives. These compounds share a similar core structure but differ in their substituents and biological activities . For example, 1,8-naphthyridine derivatives have been studied for their use as ligands in light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Properties
CAS No. |
61634-80-8 |
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Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
8-methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine |
InChI |
InChI=1S/C15H11N5O/c1-21-13-8-7-11-9-12(10-5-3-2-4-6-10)15-17-18-19-20(15)14(11)16-13/h2-9H,1H3 |
InChI Key |
BXPZTDLFTGJDCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C3=NN=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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